1-Ethoxymethyl-phenylthio-5-ethyl-2-thiouracil
CAS No.: 136011-43-3
Cat. No.: VC16997364
Molecular Formula: C15H18N2O2S2
Molecular Weight: 322.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 136011-43-3 |
|---|---|
| Molecular Formula | C15H18N2O2S2 |
| Molecular Weight | 322.5 g/mol |
| IUPAC Name | 1-(ethoxymethyl)-5-ethyl-6-phenylsulfanyl-2-sulfanylidenepyrimidin-4-one |
| Standard InChI | InChI=1S/C15H18N2O2S2/c1-3-12-13(18)16-15(20)17(10-19-4-2)14(12)21-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3,(H,16,18,20) |
| Standard InChI Key | HAPGQEOFYIIJAE-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(N(C(=S)NC1=O)COCC)SC2=CC=CC=C2 |
Introduction
Chemical Structure and Molecular Properties
Core Structure and Substituents
The molecular architecture of 1-ethoxymethyl-phenylthio-5-ethyl-2-thiouracil centers on a uracil backbone modified at three critical positions:
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1-Position: An ethoxymethyl group (–CH2OCH2CH3) enhances solubility and bioavailability.
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5-Position: An ethyl group (–CH2CH3) increases lipophilicity, improving membrane permeability.
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6-Position: A phenylthio group (–S–C6H5) facilitates interactions with hydrophobic pockets in viral enzymes .
The thiouracil moiety (2-thio substitution) introduces additional electronic effects, stabilizing interactions with RT active sites .
Structure-Activity Relationship (SAR) Insights
SAR studies reveal that antiviral potency correlates with substitutions at the 5- and 6-positions:
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5-Ethyl Group: Compounds with ethyl substituents exhibit 10–100-fold higher activity against HIV-1 compared to methyl or isopropyl analogs .
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6-Phenylthio Group: The phenylthio moiety’s electron-withdrawing properties enhance binding affinity to RT, particularly in mutants like 181-Tyr3Cys .
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Ethoxymethyl vs. Hydroxyethoxymethyl: Ethoxymethyl derivatives show superior metabolic stability over hydroxyethoxymethyl analogs, which are prone to oxidation .
Synthesis and Manufacturing Processes
Synthetic Pathways
The synthesis of 1-ethoxymethyl-phenylthio-5-ethyl-2-thiouracil involves multi-step reactions optimized for yield and purity:
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Uracil Functionalization: 5-Ethyluracil is treated with phenylsulfenyl chloride to introduce the 6-phenylthio group .
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Silylation: The 1-position hydroxyl group is protected using hexamethyldisilazane (HMDS), enabling selective alkylation .
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Ethoxymethylation: Reaction with bromomethyl ethyl ether in the presence of potassium carbonate yields the final product .
Key Reaction Conditions:
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Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF).
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Catalyst: Anhydrous potassium carbonate.
Optimization Strategies
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Purification: Recrystallization from aqueous ethanol removes byproducts such as β-keto esters .
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Scale-Up: Continuous-flow reactors improve yield consistency in large-scale production .
Biological Activity and Pharmacological Profile
Antiviral Efficacy Against HIV-1
1-Ethoxymethyl-phenylthio-5-ethyl-2-thiouracil demonstrates nanomolar activity against wild-type HIV-1 (EC50 = 0.001–0.01 μM) . Its mechanism involves non-competitive inhibition of RT, preventing viral DNA synthesis .
Table 1: Activity Against HIV-1 Mutants
| Mutation | EC50 (μM) | Fold Change vs. Wild-Type |
|---|---|---|
| 181-Tyr3Cys | 0.02 | 20 |
| 188-Tyr3His | 0.15 | 150 |
| 106-Val3Ala | 0.10 | 100 |
| 138-Glu3Lys | 0.05 | 50 |
Data adapted from Balzarini et al. (1995) .
Resistance Profile and Mutational Analysis
The compound retains efficacy against the 181-Cys mutant (EC50 = 0.02 μM) but shows reduced activity against 188-His (EC50 = 0.15 μM) . Resistance arises from steric hindrance in mutants with bulkier side chains (e.g., 188-His), which disrupt ligand binding .
Comparative Analysis with Related Compounds
Table 2: Structural and Functional Comparison
| Compound | 5-Substituent | 6-Substituent | EC50 (μM) |
|---|---|---|---|
| 5-Ethyl-2-thiouracil | Ethyl | H | 1.2 |
| 6-Phenylthio-2-thiouracil | H | Phenylthio | 0.5 |
| 1-Ethoxymethyl-phenylthio-5-ethyl-2-thiouracil | Ethyl | Phenylthio | 0.01 |
The ethoxymethyl group reduces polarity, enhancing cellular uptake and potency .
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